H2DCFDA
Overview
Description
2’,7’-Dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable fluorogenic dye widely used for detecting reactive oxygen species (ROS) within cells. Upon entering the cell, this compound is deacetylated by cellular esterases to a non-fluorescent compound, which is then oxidized by ROS to form the highly fluorescent 2’,7’-dichlorofluorescein (DCF). This property makes this compound a valuable tool in various scientific research fields, particularly in studies involving oxidative stress and cellular redox states .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H2DCFDA typically involves the following steps:
Starting Material: The process begins with fluorescein, a well-known fluorescent compound.
Chlorination: Fluorescein is chlorinated to produce 2’,7’-dichlorofluorescein.
Reduction: The dichlorofluorescein is then reduced to 2’,7’-dichlorodihydrofluorescein.
Acetylation: Finally, the dihydrofluorescein is acetylated to form 2’,7’-dichlorodihydrofluorescein diacetate (this compound).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often involving optimized reaction conditions to maximize yield and purity. The process includes:
Batch or Continuous Flow Reactors: To ensure consistent product quality.
Purification Steps: Such as recrystallization or chromatography to remove impurities.
Quality Control: Rigorous testing to confirm the chemical identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
H2DCFDA primarily undergoes:
Deacetylation: Catalyzed by cellular esterases, converting it to 2’,7’-dichlorodihydrofluorescein.
Oxidation: By ROS, transforming it into the fluorescent 2’,7’-dichlorofluorescein.
Common Reagents and Conditions
Esterases: Enzymes within the cell that remove the acetate groups.
Reactive Oxygen Species: Such as hydrogen peroxide, superoxide, and hydroxyl radicals, which oxidize the deacetylated compound.
Major Products
2’,7’-Dichlorofluorescein: The fluorescent product formed after oxidation by ROS.
Scientific Research Applications
H2DCFDA is extensively used in various scientific research applications:
Chemistry: As a probe for detecting oxidative reactions and studying redox chemistry.
Biology: To measure oxidative stress in cells, monitor ROS production, and study cellular responses to oxidative damage.
Medicine: In research on diseases associated with oxidative stress, such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: For quality control in manufacturing processes where oxidative stability is crucial.
Mechanism of Action
H2DCFDA exerts its effects through a two-step mechanism:
Deacetylation: Once inside the cell, esterases remove the acetate groups, converting this compound to 2’,7’-dichlorodihydrofluorescein.
Oxidation: The non-fluorescent 2’,7’-dichlorodihydrofluorescein is then oxidized by ROS to form the highly fluorescent 2’,7’-dichlorofluorescein. This fluorescence can be measured to quantify ROS levels within the cell.
Comparison with Similar Compounds
H2DCFDA is often compared with other ROS-sensitive dyes, such as:
Dihydroethidium (DHE): Another ROS-sensitive dye that specifically detects superoxide anions.
MitoSOX Red: A mitochondrial-targeted dye for detecting superoxide in mitochondria.
Amplex Red: Used for detecting hydrogen peroxide in conjunction with horseradish peroxidase.
Uniqueness
This compound is unique due to its:
Cell Permeability: Easily enters cells, making it suitable for live-cell imaging.
Broad ROS Detection: Capable of detecting various ROS, providing a comprehensive measure of oxidative stress.
High Sensitivity: Produces a strong fluorescent signal upon oxidation, allowing for sensitive detection of ROS.
Properties
IUPAC Name |
2-(3,6-diacetyloxy-2,7-dichloro-9H-xanthen-9-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2O7/c1-11(27)31-21-9-19-15(7-17(21)25)23(13-5-3-4-6-14(13)24(29)30)16-8-18(26)22(32-12(2)28)10-20(16)33-19/h3-10,23H,1-2H3,(H,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXEZTIWVRVSYOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C2C(C3=CC(=C(C=C3OC2=C1)OC(=O)C)Cl)C4=CC=CC=C4C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063293 | |
Record name | 2',7'-Dichlorohydrofluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
487.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4091-99-0 | |
Record name | 2′,7′-Dichlorodihydrofluorescein diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4091-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-(3,6-bis(acetyloxy)-2,7-dichloro-9H-xanthen-9-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004091990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-[3,6-bis(acetyloxy)-2,7-dichloro-9H-xanthen-9-yl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2',7'-Dichlorohydrofluorescein diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9063293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 2-[3,6-bis(acetyloxy)-2,7-dichloro-9h-xanthen-9-yl]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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